2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic molecule characterized by its unique structural elements including a fluoro-substituted phenyl ring, a nitrophenyl moiety, an imidazole ring, and a pyrrolidinyl ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluoroaniline and 3-nitrobenzaldehyde.
Imidazole Formation: The initial step involves the condensation of 4-fluoroaniline and 3-nitrobenzaldehyde to form the imidazole core under acidic conditions.
Thioether Formation: The imidazole is then treated with a sulfur source, such as thiourea, to introduce the thioether linkage.
Pyrrolidinyl Ethanone Introduction: Finally, the compound undergoes nucleophilic substitution with 1-pyrrolidinyl ethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow synthesis. High purity solvents and reagents are crucial, and reaction conditions are optimized for yield and purity. Advanced chromatographic techniques are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted under nucleophilic aromatic substitution (SNAr) conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone finds applications in:
Chemistry: As a ligand in coordination chemistry.
Biology: Potential as an enzyme inhibitor due to its imidazole moiety.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: The compound can bind to the active sites of certain enzymes, inhibiting their activity.
Signal Transduction: It may interfere with specific signaling pathways by modulating the activity of receptors or other proteins involved in cell communication.
Comparison with Similar Compounds
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to its specific structural features. Similar compounds include:
1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole: Lacks the thioether and pyrrolidinyl ethanone groups.
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Substitutes a chlorine for the fluorine.
2-((1-(4-fluorophenyl)-5-(3-methylphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Has a methyl group instead of a nitro group on the phenyl ring.
Each of these compounds has distinct properties and applications, highlighting the versatility and specificity of chemical modifications.
Hope this article sheds some light on the fascinating world of this compound!
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-16-6-8-17(9-7-16)25-19(15-4-3-5-18(12-15)26(28)29)13-23-21(25)30-14-20(27)24-10-1-2-11-24/h3-9,12-13H,1-2,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRGOKFNWNFMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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